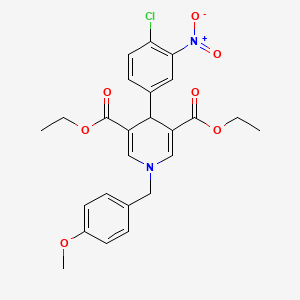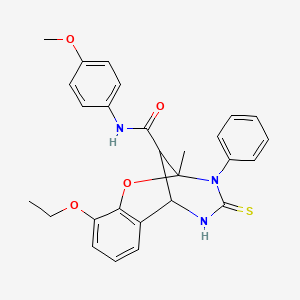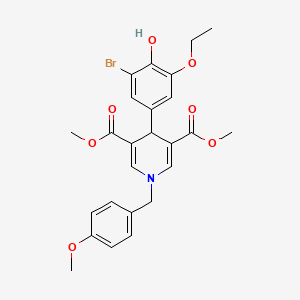![molecular formula C17H18N2O5 B11215516 4-[(2E)-2-(2,3,4-trimethoxybenzylidene)hydrazino]benzoic acid](/img/structure/B11215516.png)
4-[(2E)-2-(2,3,4-trimethoxybenzylidene)hydrazino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2E)-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a hydrazone derivative of trimethoxybenzaldehyde. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]BENZOIC ACID typically involves the condensation reaction between 2,3,4-trimethoxybenzaldehyde and 4-hydrazinobenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-[(2E)-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The trimethoxyphenyl moiety may also contribute to its biological activity by interacting with hydrophobic regions of proteins or membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-2-[(quinolin-2-yl)methylidene]hydrazin-1-yl]benzoic acid
- 4-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazin-1-yl]benzoic acid
Uniqueness
4-[(2E)-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]BENZOIC ACID is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N2O5 |
|---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
4-[(2E)-2-[(2,3,4-trimethoxyphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C17H18N2O5/c1-22-14-9-6-12(15(23-2)16(14)24-3)10-18-19-13-7-4-11(5-8-13)17(20)21/h4-10,19H,1-3H3,(H,20,21)/b18-10+ |
InChI Key |
UUMIBDLOVCMGHK-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC2=CC=C(C=C2)C(=O)O)OC)OC |
solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11215436.png)

![(2Z)-6-bromo-2-[(2,3-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11215441.png)
![5-(3-Chlorophenyl)-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11215444.png)
![3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11215446.png)
![N-benzyl-2-{[7-(furan-2-ylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetamide](/img/structure/B11215447.png)
![ethyl 4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B11215448.png)


![1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11215469.png)
![7-(3-chloro-4-methylphenyl)-N-(2,2-dimethoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11215476.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B11215499.png)

